2H-1,3,5-Oxadiazine-2,4(3H)-dione,6-amino-(9CI)
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Overview
Description
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a hydrazine derivative with a carbonyl compound, followed by cyclization to form the oxadiazine ring.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione may undergo various types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized heterocycle, while reduction could yield a more saturated ring system.
Scientific Research Applications
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocycles with nitrogen and oxygen atoms, such as oxadiazoles and oxazolidinones.
Uniqueness
The uniqueness of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione could lie in its specific ring structure and the presence of the imino group, which might confer unique reactivity or biological activity compared to other similar compounds.
Properties
IUPAC Name |
6-amino-1,3,5-oxadiazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3/c4-1-5-2(7)6-3(8)9-1/h(H3,4,5,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCOMXCPOLRYJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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